2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide is a coordination compound that features a nickel(II) center coordinated by two imino groups derived from 3-chlorophenylamine and butane
Preparation Methods
The synthesis of 2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with 3-chlorophenylamine and butane in the presence of a suitable solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or to break down the coordination complex.
Substitution: The imino groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound has shown promise in preclinical studies for its potential anticancer properties, inhibiting tumor growth and enhancing the efficacy of existing anticancer drugs.
Medicine: Ongoing research is evaluating its safety and efficacy in drug development.
Industry: Its catalytic properties make it valuable in industrial processes, including the production of polymers and other materials.
Mechanism of Action
The mechanism by which 2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide exerts its effects involves coordination to molecular targets, such as enzymes or receptors, through its nickel(II) center. The imino groups facilitate binding to these targets, leading to changes in their activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways relevant to cancer cell growth and survival.
Comparison with Similar Compounds
Similar compounds to 2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide include:
2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide: This compound has a similar structure but with 2-chlorophenyl groups instead of 3-chlorophenyl groups.
Nickel(II) complexes with mono(imino)pyrrole ligands: These complexes have different ligands but share the nickel(II) center and imino coordination.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-N,3-N-bis(3-chlorophenyl)butane-2,3-diimine;dibromonickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2.2BrH.Ni/c1-11(19-15-7-3-5-13(17)9-15)12(2)20-16-8-4-6-14(18)10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPNBCKKOSAKNC-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC(=CC=C1)Cl)C(=NC2=CC(=CC=C2)Cl)C.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2Cl2N2Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333967 |
Source
|
Record name | 2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561327-02-4 |
Source
|
Record name | 2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.